molecular formula C17H14BrN5O3 B2920331 (2-Bromo-5-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324506-33-3

(2-Bromo-5-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2920331
CAS No.: 1324506-33-3
M. Wt: 416.235
InChI Key: WQGFUYOZOPGSDQ-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a sophisticated chemical hybrid scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates multiple privileged pharmacophores, including a 2-bromo-5-methoxyphenyl group, an azetidine ring, and a 3-(pyrimidin-2-yl)-1,2,4-oxadiazole moiety. The 1,3,4-oxadiazole ring is a well-established scaffold in drug development known for its significant biological activities and is considered a bioisostere for ester and amide functionalities, which can enhance metabolic stability . This core structure is found in various FDA-approved drugs and investigational compounds targeting multiple therapeutic areas . The bromine substituent on the phenyl ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to rapidly generate analog libraries for structure-activity relationship (SAR) studies. The pyrimidine ring, a common nitrogen-containing heterocycle, can serve as a key pharmacophore for targeting enzyme active sites and biological receptors . Compounds featuring similar azetidine-oxadiazole architectures have been investigated as potent antagonists for various biological targets, demonstrating the value of this structural framework in probe and lead molecule development . The specific substitution pattern in this molecule suggests potential for developing targeted covalent inhibitors or molecular probes. This product is provided for research use only and is strictly not for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in accordance with all laboratory safety regulations.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O3/c1-25-11-3-4-13(18)12(7-11)17(24)23-8-10(9-23)16-21-15(22-26-16)14-19-5-2-6-20-14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGFUYOZOPGSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule with potential biological activities that are of significant interest in medicinal chemistry. Its structural features suggest applications in drug development, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula for this compound is C17H14BrN5O3C_{17}H_{14}BrN_{5}O_{3}, with a molecular weight of 416.2 g/mol. The structure includes a brominated aromatic ring, a methoxy group, and heterocyclic components such as pyrimidine and oxadiazole rings, which are known to contribute to biological activity.

PropertyValue
Molecular FormulaC17_{17}H14_{14}BrN5_{5}O3_{3}
Molecular Weight416.2 g/mol
CAS Number1324506-33-3

Synthesis

The synthesis of this compound can be achieved through various organic reactions involving starting materials such as 2-bromo-5-methoxyphenol and pyrimidine derivatives. Key steps typically include:

  • Coupling Reactions : Formation of the azetidine ring through nucleophilic substitution.
  • Cyclization : Creating the oxadiazole moiety via cyclization reactions.
  • Purification : Utilizing techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing similar structural motifs possess activity against various bacterial strains such as Bacillus subtilis and Escherichia coli .

Anticancer Potential

The presence of the oxadiazole and pyrimidine rings is often associated with anticancer activity. Compounds featuring these groups have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, showing that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
    CompoundMIC (µg/mL)
    Oxadiazole Derivative A32
    Oxadiazole Derivative B16
    (2-Bromo-5-methoxyphenyl)...8
  • Anticancer Activity Assessment : In vitro studies on similar compounds have shown that they can inhibit the growth of various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves cell cycle arrest and induction of apoptosis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on key motifs:

Aromatic Substituents

  • Target Compound : 2-Bromo-5-methoxyphenyl group (meta-methoxy, ortho-bromo).
  • Analog 1: 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone () features a 4-bromophenyl group and a pyridine-triazole system .
  • Analog 2 : (5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () combines 4-bromophenyl and 4-methoxybenzylidene groups .

Key Difference : The target’s ortho-bromo and meta-methoxy configuration may enhance steric and electronic effects compared to para-substituted analogs.

Heterocyclic Core

  • Target Compound : Azetidine fused to 1,2,4-oxadiazole and pyrimidine.
  • Analog 3: 1-(2-Chloro-4-methylthiazol-5-yl)ethanone derivatives () include thiazole and isoxazole rings .
  • Analog 4: ((3S,4S,5R)-4-Bromo-3-(4-methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)isoxazolidin-2-yl)(phenyl)methanone () contains an isoxazolidine ring .

Key Difference : The azetidine-oxadiazole-pyrimidine triad in the target compound offers a unique conformational rigidity and hydrogen-bonding capacity compared to triazole or thiazole-based systems.

Physicochemical and Pharmacological Properties

While direct data for the target compound are absent, inferences can be drawn from analogs:

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Water Solubility* Key Functional Groups
Target Compound ~470.3 ~3.1 Low Bromophenyl, oxadiazole, azetidine
Analog 1 () 468.3 3.5 Moderate Triazole, pyridine, bromophenyl
Analog 3 () 341.1 2.8 Low Thiazole, ethanone

*Estimated using analogous structures.

Bioactivity Insights

  • Pyrimidine-Oxadiazole Systems : Pyrimidine derivatives (e.g., kinase inhibitors) often exhibit high binding affinity due to nitrogen-rich heterocycles .
  • Bromophenyl-Methoxy Motifs : Bromine enhances lipophilicity and halogen bonding, while methoxy groups influence electronic density and metabolic stability .

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